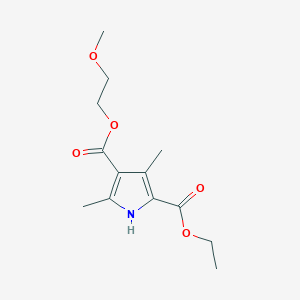

2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

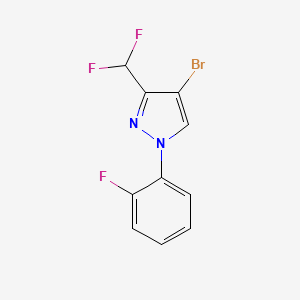

2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H19NO5 . It has a molecular weight of 269.29 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with ethyl, methoxyethyl, and two methyl groups, and it also contains two carboxylate groups .Applications De Recherche Scientifique

Hydrogen-bonding Patterns and Molecular Structures

A study detailed the crystal and molecular structures of derivatives closely related to the compound , highlighting the significance of hydrogen-bonding patterns in determining molecular stability and assembly. These structural insights are crucial for understanding the compound's behavior in different chemical environments (Senge & Smith, 2005).

Structural Parameters and Dimerization

Another study focused on the experimental and calculated structural parameters of a derivative, emphasizing its dimerization through hydrogen bonds. Such information is vital for the design of molecules with specific properties and behaviors in solid-state chemistry (Silva et al., 2006).

Synthesis and Characterization

Research on the synthesis, characterization, and computational study of pyrrole chalcone derivatives, which are structurally similar to the compound , has provided valuable insights into their potential applications in developing new chemical entities. This includes their role in forming dimers with multiple interactions and the implications for synthetic organic chemistry (Singh, Rawat, & Sahu, 2014).

Quantum Chemical Calculations

The use of quantum chemical calculations to evaluate the properties of related compounds has been documented, offering a deeper understanding of their electronic structure and potential reactivity. This computational approach aids in predicting the behavior of such molecules in various chemical reactions, facilitating their application in synthetic pathways (Singh et al., 2013).

Supramolecular Synthons for Crystal Engineering

Research has also explored the use of pyrrole-2-carboxylate derivatives as supramolecular synthons in crystal engineering. This application underscores the compound's utility in designing and developing new materials with tailored properties, leveraging the robustness of specific supramolecular interactions (Yin & Li, 2006).

Mécanisme D'action

The mechanism of action of 2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is not specified in the search results. It’s important to note that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context of its use .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-O-ethyl 4-O-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-5-18-13(16)11-8(2)10(9(3)14-11)12(15)19-7-6-17-4/h14H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQWRUXDLLGCKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=O)OCCOC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

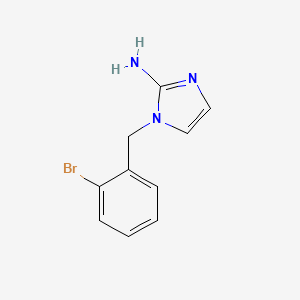

![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)

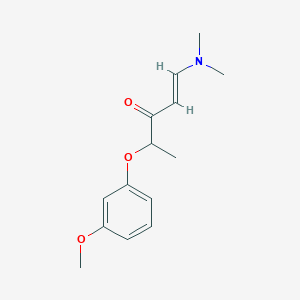

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2832417.png)

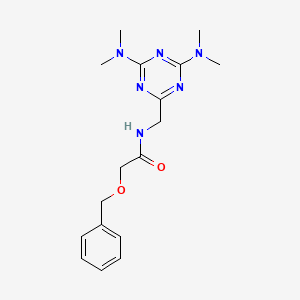

![N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2832418.png)

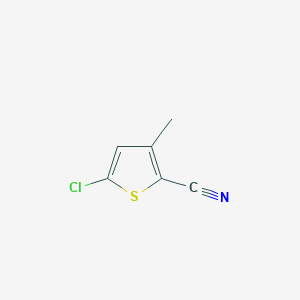

![9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2832419.png)